molecular formula C23H23N5O4S B2934830 2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1105208-24-9

2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2934830
CAS No.: 1105208-24-9
M. Wt: 465.53
InChI Key: VEDHMYMXRWJAHU-UHFFFAOYSA-N
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Description

2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H23N5O4S and its molecular weight is 465.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Research on structurally related compounds, such as thiazolo[4,5-d]pyridazinones, has been focused on their synthesis and evaluation for biological activities, including analgesic and anti-inflammatory properties. For instance, Demchenko et al. (2015) reported on the synthesis of novel 2-(N-pyrrolidino, N-piperidino, or N-morpholino)-7-phenyl(α-furoyl or α-thienyl)-[1,3]thiazolo[4,5-d]pyridazinones and tested them for in vivo analgesic and anti-inflammatory activities. These compounds were characterized by NMR spectroscopy and mass spectrometry, highlighting the diverse potential of thiazolo[4,5-d]pyridazinone derivatives in medicinal chemistry research (Demchenko et al., 2015).

Antimicrobial and Anti-inflammatory Applications

Related research efforts have also explored the antimicrobial and anti-inflammatory activities of azole derivatives, including those derived from furan compounds. Başoğlu et al. (2013) synthesized new azole derivatives starting from furan-2-carbohydrazide and assessed their antimicrobial activities. These studies are crucial for understanding the structure-activity relationships that inform the development of new therapeutic agents (Başoğlu et al., 2013).

Neurodegenerative Disease Research

Compounds containing piperazine and piperidine moieties, similar to the one mentioned in your query, have been investigated for their potential in treating neurodegenerative disorders. Varano et al. (2020) reported on the synthesis and evaluation of piperazine- and piperidine-containing thiazolo[5,4-d]pyrimidine derivatives as human A2A adenosine receptor antagonists/inverse agonists, highlighting their relevance in Parkinson's and Alzheimer's disease research (Varano et al., 2020).

Properties

IUPAC Name

2-[7-(furan-2-yl)-4-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4S/c1-31-16-9-4-3-8-15(16)24-18(29)14-28-22(30)20-21(19(26-28)17-10-7-13-32-17)33-23(25-20)27-11-5-2-6-12-27/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDHMYMXRWJAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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